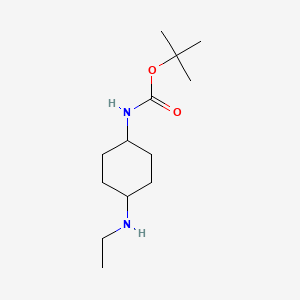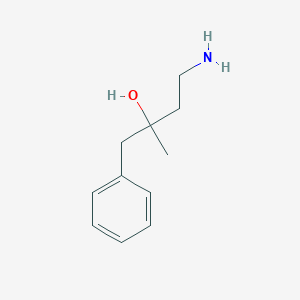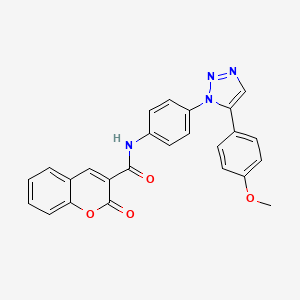![molecular formula C18H17N3O2 B3013129 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide CAS No. 1187015-21-9](/img/structure/B3013129.png)
2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide is a chemical compound that belongs to the class of 1H-pyrazole derivatives. These compounds are known for their potential pharmacological activities, which include platelet antiaggregating, hypotensive, antiarrhythmic, and other activities. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and is substituted with phenyl groups and a propanamide moiety.
Synthesis Analysis
The synthesis of related 3,5-diphenyl-1H-pyrazole derivatives involves starting materials such as 4-benzoyloxy-3,5-diphenyl-1H-pyrazole for propanamides and propanamines, and 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole for ethanamines . The synthesis process typically includes the reaction of these starting materials with various amines to introduce the N-substituted component. Although the exact synthesis of 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide would feature a central pyrazole ring substituted with phenyl groups, which are known to influence the pharmacological properties of these compounds. The propanamide side chain is likely to affect the solubility and may interact with biological targets. The precise molecular interactions and conformation would require further analysis through computational modeling or crystallography.
Chemical Reactions Analysis
The chemical reactivity of 1H-pyrazole derivatives is influenced by the electron-donating or withdrawing nature of the substituents on the pyrazole ring. In the case of 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide, the presence of the phenoxy and propanamide groups could affect its reactivity towards nucleophiles and electrophiles. The provided papers do not detail specific chemical reactions for this compound, but similar compounds have been synthesized through reactions with aromatic primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide, such as solubility, melting point, and stability, are not explicitly provided in the papers. However, the presence of phenyl and propanamide groups suggests moderate solubility in organic solvents and possible stability under physiological conditions. The pharmacological activities of related compounds, including platelet antiaggregating activity and moderate antiinflammatory, analgesic, and antipyretic activities, indicate that the compound may interact favorably with biological systems .
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications
Compounds related to 2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Novel pyrazole, isoxazole, and various other derivatives have shown promising results as antimicrobial and anti-inflammatory agents. These compounds were synthesized using a multi-component cyclo-condensation reaction and evaluated for their anti-bacterial and antifungal activities. Selected compounds also demonstrated anti-inflammatory activity, indicating their potential in treating conditions involving inflammation and microbial infections (Kendre, Landge, & Bhusare, 2015).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. These compounds showed significant potential as antidepressants, highlighting the therapeutic possibilities of pyrazole derivatives in treating depression. The compounds were characterized by various spectroscopic methods, and their antidepressant activity was assessed through behavioral investigations, revealing that certain derivatives may be useful as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Fluorescent Chemosensor for Metal Ion Detection
Pyrazoline compounds have been explored for their utility as fluorescent chemosensors, particularly for detecting metal ions like Al3+. This application is crucial for environmental monitoring and biomedical research. The study of pyrene-appended pyrazoline compounds demonstrated their selective and sensitive response to Al3+ ions, offering a novel approach for Al3+ ion detection in various settings, including live cell imaging. This research underlines the versatility of pyrazoline derivatives in developing sensitive tools for chemical analysis (Rangasamy & Vandana, 2018).
Sodium Channel Blockers
Research on 3-(4-phenoxyphenyl)-1H-pyrazoles has identified them as potent state-dependent sodium channel blockers. These compounds have been synthesized and characterized, with studies indicating their potential for treating neuropathic pain. The chemical requirements for potency and the influence of different substituents have been explored, showcasing the therapeutic potential of these derivatives in managing conditions associated with sodium channel dysfunction (Yang et al., 2004).
Antimicrobial Screening
Another study focused on synthesizing and screening novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols for antimicrobial activity. These compounds were tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity for some derivatives. This research contributes to the development of new antimicrobial agents to combat resistant microbial strains (Shaikh et al., 2014).
Propriétés
IUPAC Name |
2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(23-16-8-3-2-4-9-16)18(22)20-15-7-5-6-14(12-15)17-10-11-19-21-17/h2-13H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLMXDJOZBZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CC=NN2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
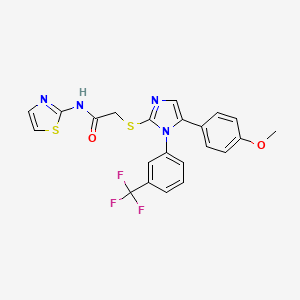

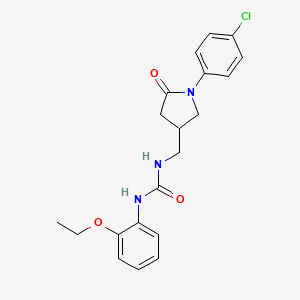

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)


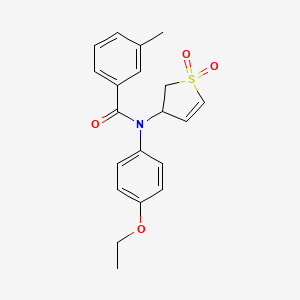
![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)
